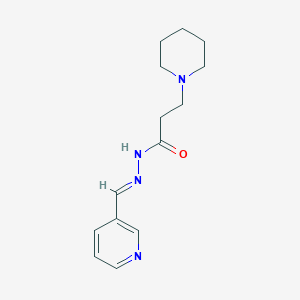

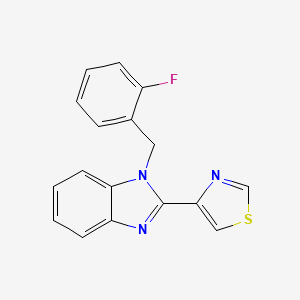

3,4-diethoxy-N-(2-methoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar benzamide compounds often involves acylation reactions, where an acyl group is introduced to an aromatic compound. For example, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide was achieved through acylation and reduction reactions, starting from 2,4-diethoxy-5-nitroaniline, showcasing the typical approach to synthesizing benzamide derivatives (Jin Ning-ren, 2012).

Molecular Structure Analysis

The molecular structure of benzamide compounds can be elucidated using various spectroscopic and computational methods. For instance, the structure of a similar compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation, highlighting the importance of these techniques in understanding the structural aspects of benzamide derivatives (S. Demir et al., 2015).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Theoretical Computation

- A study by Demir et al. (2015) examined a structurally similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, using X-ray diffraction and quantum chemical computation. This study provides insights into the molecular geometry and vibrational frequencies of such compounds, which can be crucial for understanding their chemical behavior and potential applications in various fields, including material science and drug development (Demir et al., 2015).

Corrosion Inhibition

- Mishra et al. (2018) explored the corrosion inhibition behavior of N-Phenyl-benzamide derivatives on mild steel. While the specific compound 3,4-diethoxy-N-(2-methoxyphenyl)benzamide was not studied, this research suggests potential applications of similar compounds in protecting metals from corrosion, particularly in acidic environments (Mishra et al., 2018).

Potential in Melanoma Imaging

- Eisenhut et al. (2000) conducted a study on radioiodinated N-(dialkylaminoalkyl)benzamides, which demonstrated high uptake in melanoma. This research suggests that derivatives of benzamides, potentially including 3,4-diethoxy-N-(2-methoxyphenyl)benzamide, may have applications in melanoma imaging and possibly in radionuclide therapy (Eisenhut et al., 2000).

Antiplatelet Agents

- Liu et al. (2019) studied 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides as potential antiplatelet agents. This research indicates that compounds similar to 3,4-diethoxy-N-(2-methoxyphenyl)benzamide could have medicinal applications in preventing blood clots (Liu et al., 2019).

Synthesis and Applications in Organic Chemistry

- Bailey et al. (1999) discussed the use of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection in the solution phase synthesis of substituted benzamidines. This study suggests a role for benzamide derivatives in facilitating organic synthesis processes (Bailey et al., 1999).

Potential in Treatment of Alzheimer's Disease

- Kepe et al. (2006) used a benzamide derivative as a molecular imaging probe for quantifying serotonin 1A receptor densities in Alzheimer's disease patients. This highlights the potential of benzamide derivatives in neurological research and diagnosis (Kepe et al., 2006).

Eigenschaften

IUPAC Name |

3,4-diethoxy-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-4-22-16-11-10-13(12-17(16)23-5-2)18(20)19-14-8-6-7-9-15(14)21-3/h6-12H,4-5H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFHAILNLSSNDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-diethoxy-N-(2-methoxyphenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![2-[4-(diethylamino)-2-methoxybenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5546167.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)

![3-(4-ethoxy-3-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B5546214.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)